molecular formula C11H10BrNOS2 B2675038 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 1797295-69-2

4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2675038
M. Wt: 316.23
InChI Key: NRRMJKJIANZEHI-UHFFFAOYSA-N
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Description

“4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Heterocyclic Synthesis

Thiophene derivatives, including those related to 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, have been utilized in heterocyclic synthesis. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters has been reported, showcasing the versatility of thiophene derivatives in creating various nitrogen nucleophiles to yield diverse compounds like pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004).

Optoelectronic Applications

Thiophene dyes, closely related to 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, have been synthesized and characterized for their potential in optoelectronic devices. These dyes exhibit nonlinear absorption and optical limiting behavior, which is crucial for applications like protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).

Regioselective Synthesis

A regioselective synthesis method for 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, a compound structurally similar to the subject molecule, has been developed. This method involves successive direct lithiations and a bromination reaction starting from thiophene, highlighting the compound's significance in organic synthesis (Bar & Martin, 2021).

Photostabilization of Materials

New thiophene derivatives have been synthesized and used as photostabilizers for materials like poly(vinyl chloride) (PVC). These materials, closely related to 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, demonstrate the potential of thiophene compounds in reducing the level of photodegradation in PVC films (Balakit et al., 2015).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel compounds combining thiophene with other moieties like benzimidazole or 1,2,4-triazole. These studies, involving compounds structurally similar to 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, underscore the compound's role in creating new chemicals with potential biological activities (Mabkhot et al., 2017).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry.

properties

IUPAC Name

4-bromo-N-(2-thiophen-3-ylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNOS2/c12-9-5-10(16-7-9)11(14)13-3-1-8-2-4-15-6-8/h2,4-7H,1,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRMJKJIANZEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

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